![molecular formula C20H19N5O B2635722 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1226441-73-1](/img/structure/B2635722.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups including a benzimidazole, a phenyl group, a pyrazole, and a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as FTIR, 1H-NMR, 13C-NMR, and single crystal X-ray diffraction . These techniques would provide information about the functional groups present and the overall structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. For example, the benzimidazole group might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by techniques such as IR, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques would provide information about the functional groups present and the overall structure of the molecule.Scientific Research Applications
Experimental and Theoretical Studies
The chemical compound "N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide" and its derivatives have been a subject of interest in experimental and theoretical studies. For instance, Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related pyrazole compounds, highlighting the versatility and complex reaction mechanisms these compounds can undergo (Yıldırım et al., 2005).
Heterocyclic Compounds Synthesis
Synthesis of Heterocyclic Compounds
The compound and its structural relatives are used in the synthesis of various heterocyclic compounds. Research by Adnan et al. (2014) involved the preparation of heterocyclic compounds like oxazepine derivatives, pyrazol derivatives, and isoxazole derivatives from 2-Aminobenzimidazole, indicating the pivotal role of the compound in synthesizing structurally diverse heterocycles (Adnan et al., 2014).
Antimicrobial Studies
Novel Fused Heterocyclic Compounds
Khairwar et al. (2021) synthesized novel fused heterocyclic compounds involving the imidazole derivative, demonstrating the antimicrobial potential of these synthesized compounds, which signifies the compound's role in developing new antimicrobial agents (Khairwar et al., 2021).
Bioactivity and Medicinal Application
Antibacterial and Antifungal Evaluation
Senthilkumar et al. (2021) synthesized a new organic compound structurally similar to "this compound," which was characterized and evaluated for antibacterial and antifungal activities, indicating the compound's significance in medicinal chemistry (Senthilkumar et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzimidazole core have been found to target a variety of biological receptors and enzymes .
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives have been reported to influence a broad range of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-13(2)25-11-10-18(24-25)20(26)21-15-7-5-6-14(12-15)19-22-16-8-3-4-9-17(16)23-19/h3-13H,1-2H3,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLZFIFDEGSATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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